3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide
CAS No.:
Cat. No.: VC13311013
Molecular Formula: C8H10F3N3S
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10F3N3S |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanethioamide |
| Standard InChI | InChI=1S/C8H10F3N3S/c1-5-4-6(8(9,10)11)13-14(5)3-2-7(12)15/h4H,2-3H2,1H3,(H2,12,15) |
| Standard InChI Key | YBWBHYWNCQRCQY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCC(=S)N)C(F)(F)F |
| Canonical SMILES | CC1=CC(=NN1CCC(=S)N)C(F)(F)F |
Introduction
Synthesis and Reaction Pathways
The synthesis of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide involves strategic functionalization of the pyrazole core. A representative pathway includes:
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Pyrazole Core Formation: Ethyl 4,4,4-trifluoromethylacetoacetate reacts with methylhydrazine in ethanol under reflux (80°C for 15 hours) to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
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Thioamide Introduction: Subsequent coupling of the pyrazole intermediate with propanethioamide precursors via nucleophilic substitution or condensation reactions introduces the thioamide moiety.
Key reaction conditions include controlled temperature (20–80°C) and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) . The process achieves a high yield (≥95%) and purity, as confirmed by HPLC.
Molecular Structure and Crystallography
Structural Insights
The compound’s IUPAC name, 3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanethioamide, reflects its substituents:
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A pyrazole ring with methyl (C–CH) and trifluoromethyl (C–CF) groups at positions 3 and 5.
Crystallographic Data
While direct crystallographic data for this compound is limited, related pyrazole derivatives exhibit orthorhombic or monoclinic crystal systems. For example, 3-(4-bromophenyl)-5-methyl-1H-pyrazole crystallizes in the orthorhombic space group with lattice parameters . The thioamide group likely participates in hydrogen bonding, influencing packing efficiency.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 237.25 g/mol | |
| Boiling Point | 313.3 ± 52.0 °C (predicted) | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Solubility | DMSO (slightly), Methanol | |
| pKa (predicted) | ~8.0 (pyrazole N–H) |
The trifluoromethyl group enhances lipophilicity, while the thioamide moiety contributes to polar interactions .
Applications in Research
Medicinal Chemistry
Pyrazole-thioamide hybrids are explored for:
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Kinase Inhibition: Structural analogs demonstrate activity against tyrosine kinases, relevant in cancer therapy .
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Antimicrobial Agents: The thioamide group disrupts microbial enzymatic pathways, showing efficacy against Gram-positive bacteria.
Agrochemical Development
Derivatives of this compound serve as precursors for herbicides (e.g., pyroxasulfone) due to their ability to inhibit acetolactate synthase (ALS) in weeds .
Characterization Techniques
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NMR Spectroscopy: - and -NMR confirm substituent positions (e.g., CF at δ ~110 ppm in -NMR) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 237.25.
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X-ray Diffraction: Used for crystallographic validation in related compounds .
Recent Research Findings
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